molecular formula C21H21BrN2O3 B389443 4-BENZOYL-5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE CAS No. 309923-51-1

4-BENZOYL-5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B389443
CAS No.: 309923-51-1
M. Wt: 429.3g/mol
InChI Key: ATIMNFIFILKGQM-HTXNQAPBSA-N
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Description

4-BENZOYL-5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethylazaniumyl group, and a dioxopyrrolidinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting with the preparation of the bromophenyl and dimethylazaniumyl precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as chromatography and crystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions, typically using reagents like bromine, nitric acid, and sulfuric acid.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-BENZOYL-5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[2-(4-chlorophenyl)-1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate
  • (E)-[2-(4-fluorophenyl)-1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate

Uniqueness

4-BENZOYL-5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

309923-51-1

Molecular Formula

C21H21BrN2O3

Molecular Weight

429.3g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C21H21BrN2O3/c1-23(2)12-13-24-18(14-8-10-16(22)11-9-14)17(20(26)21(24)27)19(25)15-6-4-3-5-7-15/h3-11,18,25H,12-13H2,1-2H3/b19-17+

InChI Key

ATIMNFIFILKGQM-HTXNQAPBSA-N

SMILES

CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Br

Isomeric SMILES

C[NH+](C)CCN1C(/C(=C(/C2=CC=CC=C2)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)Br

Canonical SMILES

C[NH+](C)CCN1C(C(=C(C2=CC=CC=C2)[O-])C(=O)C1=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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